Tri(Propylene Glycol) Butyl Ether

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tri(Propylene Glycol) Butyl Ether is a chemical compound with the molecular formula C13H28O4 and a molecular weight of 248.36 g/mol . It is also known by other names such as Tripropylene Glycol n-Butyl Ether and Tripropylene Glycol Monobutyl Ether . This compound is a colorless to yellow liquid with a mild odor and is commonly used as a solvent in various industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

Tri(Propylene Glycol) Butyl Ether can be synthesized through a multi-step process:

Reaction of 1,3-Butanediol with Propionic Anhydride: This step produces Propylene Glycol Butyrate.

Reaction of Propylene Glycol Butyrate with Hydrogen Chloride: This step results in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound typically involves the reaction of propylene oxide with butanol in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

化学反应分析

Types of Reactions

Tri(Propylene Glycol) Butyl Ether undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of aldehydes and carboxylic acids.

Reduction: This reaction can produce alcohols.

Substitution: This reaction can result in the formation of ethers and esters.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromic acid .

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride .

Substitution: Common reagents include alkyl halides and acid chlorides .

Major Products

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Ethers and esters.

科学研究应用

Tri(Propylene Glycol) Butyl Ether has a wide range of applications in scientific research:

作用机制

The mechanism of action of Tri(Propylene Glycol) Butyl Ether involves its ability to act as a solvent, facilitating the dissolution of various substances . It interacts with molecular targets such as lipids and proteins , enhancing the solubility and stability of compounds . The pathways involved include hydrophobic interactions and hydrogen bonding .

相似化合物的比较

Similar Compounds

- Di(Propylene Glycol) Butyl Ether

- Mono(Propylene Glycol) Butyl Ether

- Triethylene Glycol Monobutyl Ether

Uniqueness

Tri(Propylene Glycol) Butyl Ether is unique due to its higher molecular weight and longer chain length , which provide it with enhanced solvency and lower volatility compared to similar compounds . This makes it particularly useful in applications requiring high boiling points and low evaporation rates .

生物活性

Introduction

Tri(propylene glycol) butyl ether (TPGBE), also known as tripropylene glycol n-butyl ether, is a nonionic surfactant with various applications in industrial and consumer products. Its chemical structure allows it to function effectively as a solvent and emulsifier. Understanding its biological activity is essential for assessing its safety and potential health impacts.

Chemical Properties

- CAS Number : 55934-93-5

- Molecular Formula : C13H28O4

- Molecular Weight : 244.36 g/mol

- Log P (Octanol-Water Partition Coefficient) : 1.4, indicating moderate hydrophobicity .

Biological Activity and Toxicology

In Vitro Studies

Recent research has highlighted the biological activity of TPGBE through various in vitro studies. A study conducted on glycol ethers, including TPGBE, demonstrated that at a concentration of 10 mM, TPGBE affected the beating rate and functional parameters of cardiomyocytes and hepatocytes. This suggests potential cytotoxic effects at high concentrations .

- Cytotoxicity : In vitro bioactivity profiling revealed that TPGBE exhibits cytotoxicity primarily at elevated concentrations, aligning with trends observed in other glycol ethers. The study emphasized a universal mode of action across different cell types rather than a specific response to individual cell lines .

- Toxicological Profiles : The OECD report indicates that TPGBE has low acute toxicity, with oral LD50 values exceeding 3,000 mg/kg for propylene glycol ethers, suggesting a relatively safe profile under controlled exposure conditions .

Genotoxicity and Reproductive Toxicity

Genotoxicity assessments have shown mixed results for TPGBE and related compounds. While some assays indicated no significant genotoxic effects, others suggested potential chromosomal aberrations under specific conditions .

Reproductive toxicity studies have not indicated teratogenic effects at typical exposure levels; however, caution is advised when evaluating high-dose scenarios where maternal toxicity could lead to developmental anomalies .

Environmental Impact

TPGBE's environmental behavior is characterized by its biodegradability and mobility in soil. Studies indicate that it is readily biodegradable, with an estimated removal rate of 94% in wastewater treatment facilities. This suggests a low persistence in the environment, reducing long-term ecological risks .

Case Study 1: Cardiomyocyte Response

In a controlled study assessing the impact of TPGBE on cardiomyocytes derived from induced pluripotent stem cells (iPSCs), researchers observed altered beating rates at concentrations above 10 mM. The findings indicated that while low concentrations might be safe, higher concentrations could pose risks to cardiac function .

Case Study 2: Hepatocyte Toxicity

Another study focused on hepatocytes revealed that TPGBE exhibited cytotoxic effects at high concentrations, leading to increased cell death rates. These results underscore the importance of concentration management in applications involving this compound .

Summary of Findings

| Property | Value / Description |

|---|---|

| Acute Toxicity (Oral LD50) | >3,000 mg/kg |

| Dermal Toxicity (LD50) | >2,000 mg/kg |

| Inhalation LC50 | >5,000 mg/m³ |

| Biodegradability | Readily biodegradable (94% removal) |

| Genotoxicity | Mixed results; generally non-genotoxic |

属性

IUPAC Name |

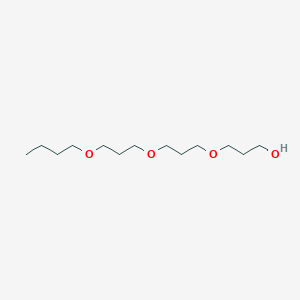

3-[3-(3-butoxypropoxy)propoxy]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O4/c1-2-3-8-15-10-5-12-17-13-6-11-16-9-4-7-14/h14H,2-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSDFXGXUGCLSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCOCCCOCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。